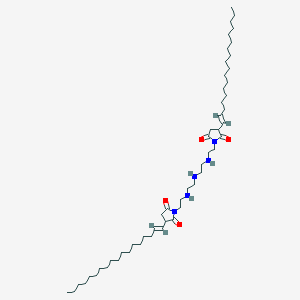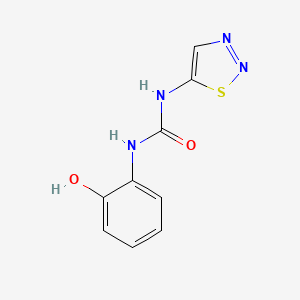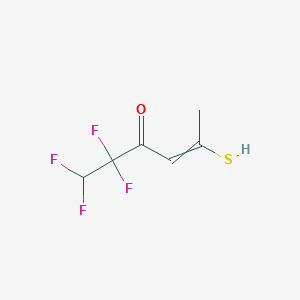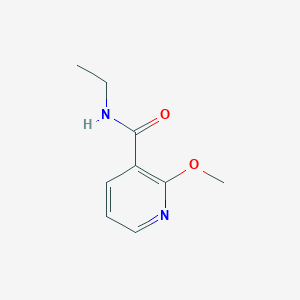
1,1'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinedione core with octadecenyl side chains, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinedione core, followed by the introduction of the octadecenyl side chains. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
科学的研究の応用
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
- N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide
- 1,1’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]di(2,4-imidazolidinedione)
Uniqueness
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) stands out due to its unique octadecenyl side chains, which impart distinct physical and chemical properties. These side chains enhance the compound’s solubility and interaction with lipid membranes, making it particularly useful in biological and medical research.
特性
CAS番号 |
64051-50-9 |
|---|---|
分子式 |
C52H95N5O4 |
分子量 |
854.3 g/mol |
IUPAC名 |
3-[(E)-octadec-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octadec-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C52H95N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47-45-49(58)56(51(47)60)43-41-54-39-37-53-38-40-55-42-44-57-50(59)46-48(52(57)61)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,47-48,53-55H,3-32,37-46H2,1-2H3/b35-33+,36-34+ |
InChIキー |
AZUQMKNTKCEUKF-LBYUQGKWSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC/C=C/C1C(=O)N(C(=O)C1)CCNCCNCCNCCN2C(=O)C(CC2=O)/C=C/CCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCC |
物理的記述 |
Water or Solvent Wet Solid; Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)



![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)



![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
